molecular formula C16H12N4OS B5461732 9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole

9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole

Cat. No.: B5461732
M. Wt: 308.4 g/mol
InChI Key: URPCANABNZNHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole is a compound that features a unique combination of a carbazole moiety and a 1,2,4-triazole ring. Carbazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of the 1,2,4-triazole ring further enhances the compound’s potential pharmacological applications due to the triazole’s ability to form hydrogen bonds and interact with various biological targets .

Chemical Reactions Analysis

9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound .

Scientific Research Applications

Properties

IUPAC Name

1-carbazol-9-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-15(9-22-16-17-10-18-19-16)20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8,10H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPCANABNZNHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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